4-Trifluoromethoxy-benzyl-hydrazine
Description
Contextualizing Hydrazine (B178648) Derivatives in Contemporary Chemical Synthesis and Materials Science
Hydrazine derivatives are a class of organic compounds characterized by a nitrogen-nitrogen single bond, which imparts them with unique chemical reactivity, making them invaluable building blocks in modern organic synthesis. eosmedchem.com Their utility spans a wide range of chemical transformations, most notably in the formation of hydrazones through condensation with aldehydes and ketones. This reaction is not only a fundamental transformation in organic chemistry but also serves as a gateway to the synthesis of a diverse array of heterocyclic compounds, such as pyrazoles, indoles, and triazoles, which are prevalent in many biologically active molecules. orgsyn.orgnih.gov
The versatility of hydrazine derivatives extends beyond their role as synthetic intermediates. In materials science, these compounds are utilized in the development of high-performance polymers and energetic materials. acs.org The nitrogen-rich nature of hydrazine derivatives makes them suitable precursors for gas-generating agents in applications like airbags and polymer foams. Furthermore, their ability to form stable complexes with metal ions has led to their use in the synthesis of coordination polymers and metal-organic frameworks (MOFs), materials with potential applications in catalysis, gas storage, and separation technologies.
The Strategic Importance of Trifluoromethoxy Functionality in Molecular Design and Reactivity
The trifluoromethoxy (-OCF3) group has emerged as a privileged substituent in the design of bioactive molecules and advanced materials. nih.gov Its strategic importance stems from a unique combination of electronic and steric properties that can profoundly influence the physicochemical and biological characteristics of a parent molecule. mdpi.com The -OCF3 group is one of the most lipophilic substituents, a property that can enhance the membrane permeability and oral bioavailability of drug candidates. nih.gov
From an electronic standpoint, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic perturbation can significantly alter the reactivity of the aromatic ring to which it is attached and can modulate the pKa of nearby functional groups. mdpi.com Furthermore, the -OCF3 group is metabolically more stable than the analogous methoxy (B1213986) (-OCH3) group, as it is less susceptible to oxidative demethylation by cytochrome P450 enzymes. mdpi.com This enhanced metabolic stability is a highly desirable attribute in drug design, leading to improved pharmacokinetic profiles. In materials science, the incorporation of the trifluoromethoxy group can enhance thermal stability and hydrophobicity, and modify the optical and electronic properties of polymers and other materials. acs.orgacs.org
Research Landscape and Emerging Trends for Aryl(trifluoromethoxy)methylhydrazine Compounds
The research landscape for aryl(trifluoromethoxy)methylhydrazine compounds, including 4-trifluoromethoxy-benzyl-hydrazine, is primarily driven by their potential as versatile intermediates in the synthesis of novel pharmaceuticals and agrochemicals. While specific research on this compound is limited in publicly available literature, the broader class of fluorinated benzylhydrazines is an active area of investigation. mdpi.comnih.gov
Emerging trends in this field are focused on several key areas:
Synthesis of Novel Heterocycles: Researchers are exploring the use of aryl(trifluoromethoxy)methylhydrazines as precursors for the synthesis of new heterocyclic scaffolds. The combination of the reactive hydrazine moiety and the unique properties of the trifluoromethoxy group offers opportunities to create molecules with novel biological activities. For example, the synthesis of pyrazole (B372694) derivatives from hydrazine precursors is a well-established and continually explored area of research. nih.govnih.govmdpi.com
Medicinal Chemistry Applications: There is a growing interest in the biological evaluation of compounds containing the trifluoromethoxy-benzyl-hydrazine scaffold. Given the known impact of the trifluoromethoxy group on drug-like properties, these compounds are being investigated for a range of therapeutic targets. nih.gov Research on analogous fluorinated hydrazones has shown promise in areas such as enzyme inhibition. nih.govmdpi.com
Development of Functional Materials: The incorporation of the trifluoromethoxy group into polymeric structures is an emerging trend in materials science. acs.orgacs.orgmdpi.com Aryl(trifluoromethoxy)methylhydrazine compounds could serve as monomers or modifying agents for the creation of polymers with enhanced thermal stability, hydrophobicity, and specific electronic properties.
While the full potential of this compound is yet to be fully elucidated, the collective knowledge on hydrazine derivatives and the trifluoromethoxy group strongly suggests that this compound and its analogs represent a promising area for future research and development in both organic synthesis and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound | 4-(Trifluoromethyl)benzyl-hydrazine |
| Molecular Formula | C8H9F3N2O | C8H9F3N2 |
| Molecular Weight | 206.17 g/mol | 190.17 g/mol nih.gov |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | - |
| Boiling Point | Predicted: Higher than 4-(Trifluoromethyl)benzyl-hydrazine | - |
| Melting Point | Not available | Not available |
| Solubility | Predicted: Soluble in common organic solvents | - |
| CAS Number | 51887-20-8 | 2924-77-8 nih.gov |
Note: Specific experimental data for this compound is limited. Predicted properties are based on general chemical principles and comparison with the analogous compound 4-(Trifluoromethyl)benzyl-hydrazine.
Table 2: Plausible Synthetic Route for this compound
| Step | Reaction | Reagents and Conditions | Expected Outcome |
| 1 | Formylation of 1-bromo-4-(trifluoromethoxy)benzene | n-BuLi, 2,2,6,6-tetramethylpiperidine, DMF, THF, -10°C | 4-(Trifluoromethoxy)benzaldehyde |
| 2 | Hydrazone Formation | 4-(Trifluoromethoxy)benzaldehyde, Hydrazine hydrate (B1144303), Methanol (B129727) or THF, Room temperature | 4-(Trifluoromethoxy)benzal hydrazine |
| 3 | Reduction to Hydrazine | 4-(Trifluoromethoxy)benzal hydrazine, Pd/C, H2, Methanol, 35°C, 50 psi | This compound |
This synthetic route is adapted from the patented synthesis of the structurally similar compound, 2,4-bis(trifluoromethyl)benzylhydrazine. google.com
Table 3: Potential Research Applications of this compound
| Area of Research | Potential Application | Rationale |
| Medicinal Chemistry | Synthesis of novel enzyme inhibitors | The trifluoromethoxy group can enhance binding affinity and metabolic stability of drug candidates. nih.gov |
| Development of new anticancer agents | Hydrazone derivatives have shown cytotoxic activity against various cancer cell lines. | |
| Creation of novel antibacterial and antifungal compounds | Fluorinated heterocycles often exhibit potent antimicrobial properties. nih.gov | |
| Organic Synthesis | Precursor for diverse heterocyclic compounds | The hydrazine moiety is a versatile functional group for constructing rings like pyrazoles and triazoles. nih.gov |
| Building block for complex molecular architectures | The trifluoromethoxy-substituted phenyl ring provides a unique electronic and steric profile. | |
| Materials Science | Monomer for high-performance polymers | The trifluoromethoxy group can impart desirable properties such as thermal stability and hydrophobicity. acs.orgacs.org |
| Component of electroactive materials | The electron-withdrawing nature of the trifluoromethoxy group can be used to tune the electronic properties of materials. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12/h1-4,13H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQKOLNFGDRKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606201 | |
| Record name | {[4-(Trifluoromethoxy)phenyl]methyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51887-20-8 | |
| Record name | {[4-(Trifluoromethoxy)phenyl]methyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 4 Trifluoromethoxy Benzyl Hydrazine and Its Analogues
Advanced Approaches to Substituted Benzyl (B1604629) Hydrazines
The construction of the substituted benzyl hydrazine (B178648) core is a critical step that can be achieved through several advanced synthetic routes. These methods aim to provide high yields and selectivity, which are crucial for the efficient production of the target compounds.
Optimized Nucleophilic Substitution Protocols from Halogenated Benzenes and Benzyl Halides
Nucleophilic substitution reactions represent a fundamental approach for the formation of the C-N bond in benzyl hydrazines. This can be achieved by reacting a suitable hydrazine nucleophile with either a halogenated benzene (B151609) derivative or a benzyl halide.
The direct reaction of hydrazine with an activated aryl halide, such as a 4-trifluoromethoxy-halobenzene, can proceed via a nucleophilic aromatic substitution (SNAr) mechanism. For this reaction to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. The trifluoromethoxy group, while electron-withdrawing, may require the presence of additional activating groups on the aromatic ring to facilitate the substitution.
A more common and generally more efficient method involves the reaction of a benzyl halide, such as 4-trifluoromethoxybenzyl chloride, with hydrazine or a protected hydrazine derivative. The reactivity of benzyl halides in nucleophilic substitution is significantly higher than that of aryl halides due to the benzylic position's ability to stabilize the transition state. However, the reaction of benzyl halides with hydrazine can lead to a mixture of mono- and di-substituted products, as well as the formation of the bis-benzylhydrazine. To overcome this lack of selectivity, several strategies have been developed:
Use of a large excess of hydrazine: This statistical approach favors the formation of the mono-substituted product.
Use of protected hydrazines: Employing a mono-protected hydrazine, such as tert-butyl carbazate (B1233558) (Boc-hydrazine), allows for the selective benzylation of the unprotected nitrogen atom. The protecting group can then be removed under specific conditions to yield the desired benzyl hydrazine.
Regioselective alkylation of protected hydrazines: A study on the regioselective benzylation of N-Boc-N'-trifluoroacetylhydrazine demonstrated that the benzylation occurs specifically on the nitrogen atom bearing the Boc group. This high regioselectivity is attributed to the electronic effects of the protecting groups. d-nb.info
The following table summarizes a selection of nucleophilic substitution reactions for the synthesis of substituted hydrazines:
| Electrophile | Nucleophile | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
| Benzyl bromide | BocNHNH₂ | Collidine | Acetonitrile (B52724) | BocNHNHBn | 79 | d-nb.info |
| 4-Nitrobenzyl chloride | Hydrazine hydrate (B1144303) | - | Ethanol | 4-Nitrobenzylhydrazine | - | - |
| 2,4-Dinitrochlorobenzene | Hydrazine hydrate | - | Ethanol | 2,4-Dinitrophenylhydrazine | - | - |
Reductive Amination Strategies for Hydrazine Core Formation
Reductive amination is a powerful and versatile method for the synthesis of substituted hydrazines. This one-pot reaction involves the condensation of a carbonyl compound, such as an aldehyde or a ketone, with a hydrazine to form a hydrazone intermediate, which is then reduced in situ to the corresponding hydrazine.
A notable example is the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine, an analogue of the target compound. This synthesis starts from 2,4-bis(trifluoromethyl)benzaldehyde, which is reacted with hydrazine hydrate to form the corresponding benzylidenehydrazine. This intermediate is then reduced via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst to afford the final product. organic-chemistry.org This methodology can be directly applied to the synthesis of 4-trifluoromethoxy-benzyl-hydrazine, starting from 4-trifluoromethoxybenzaldehyde.
Recent advancements in this area include the development of more efficient and selective reducing agents and catalytic systems. For instance, Lewis base-promoted direct reductive hydrazination of ketones and aldehydes with phenylhydrazines has been shown to produce 1,1-disubstituted hydrazines in good to high yields. nih.gov
The table below presents examples of reductive amination for the synthesis of substituted hydrazines:
| Carbonyl Compound | Hydrazine | Reducing Agent/Catalyst | Solvent | Product | Yield (%) | Reference |
| 2,4-Bis(trifluoromethyl)benzaldehyde | Hydrazine hydrate | Pd/C, H₂ | Methanol (B129727) | 2,4-Bis(trifluoromethyl)benzylhydrazine | - | organic-chemistry.org |
| Various aldehydes/ketones | Phenylhydrazine | Hexamethylphosphoramide (HMPA) | Dichloromethane | 1,1-Disubstituted hydrazines | Good to high | nih.gov |
| Various aldehydes/ketones | Hydrazine derivatives | α-Picoline-borane | Methanol | N-Alkylhydrazine derivatives | - | nih.gov |
Incorporating the 4-Trifluoromethoxy Moiety: Pre- and Post-Synthetic Strategies
The introduction of the trifluoromethoxy group can be achieved either by starting with a precursor that already contains this moiety or by introducing it at a later stage of the synthesis.
Synthesis from 4-Trifluoromethoxy-Substituted Aromatic Precursors
The most straightforward approach to the synthesis of this compound is to start from commercially available or readily synthesized 4-trifluoromethoxy-substituted aromatic precursors. A key starting material for this approach is 4-trifluoromethoxybenzaldehyde. As described in the reductive amination section, this aldehyde can be converted to the target hydrazine in a two-step, one-pot procedure.
Alternatively, 4-trifluoromethoxyaniline can serve as a precursor. Diazotization of the aniline (B41778) followed by reduction of the resulting diazonium salt is a classic method for the synthesis of arylhydrazines.
Methods for Direct Trifluoromethoxylation in Hydrazine Synthesis
Direct trifluoromethoxylation of a pre-formed benzyl-hydrazine or a suitable precursor represents a more convergent synthetic strategy. However, direct C-H trifluoromethoxylation of aromatic rings is a challenging transformation that often requires harsh reaction conditions and specialized reagents.
Recent developments in photoredox catalysis have enabled the direct C(sp³)-H trifluoromethoxylation of various substrates under milder conditions. While specific examples of the direct trifluoromethoxylation of benzylhydrazines are not widely reported, these emerging methodologies could potentially be adapted for the synthesis of the target compound. The use of photosensitizers allows for the generation of trifluoromethoxyl radicals from suitable precursors, which can then react with the C-H bonds of the substrate.
Chemo- and Regioselective Synthesis of this compound
Achieving high chemo- and regioselectivity is a critical aspect of the synthesis of this compound, particularly when dealing with the nucleophilic nature of hydrazine, which contains two reactive nitrogen atoms.
As mentioned in section 2.1.1, the reaction of 4-trifluoromethoxybenzyl halide with hydrazine can lead to a mixture of products. The chemoselectivity for mono-benzylation can be improved by using a large excess of hydrazine.
For regioselectivity, the two nitrogen atoms of hydrazine are not equivalent in a substituted hydrazine. In the case of a direct reaction with 4-trifluoromethoxybenzyl halide, the initial attack of hydrazine will lead to the desired product. However, a second benzylation can occur on either the substituted or the unsubstituted nitrogen atom of the newly formed benzylhydrazine.
To control both chemo- and regioselectivity, the use of protecting groups is the most effective strategy. By protecting one of the nitrogen atoms of hydrazine, the benzylation reaction can be directed to the other nitrogen. Subsequent removal of the protecting group affords the desired mono-substituted benzylhydrazine. The choice of protecting group is crucial and should allow for selective introduction and removal without affecting other functional groups in the molecule. The use of an N-Boc-N'-trifluoroacetylhydrazine, as discussed earlier, provides excellent regioselectivity for N-benzylation. d-nb.info
Another advanced method for achieving selective alkylation involves the formation of a nitrogen dianion from a protected hydrazine. This highly reactive intermediate can then be selectively alkylated, providing a powerful tool for the synthesis of specifically substituted hydrazines. d-nb.info
Detailed Mechanistic Pathways in Formation Reactions
The formation of this compound via the reductive amination of 4-trifluoromethoxybenzaldehyde involves two distinct mechanistic steps.
Step 1: Hydrazone Formation
The initial reaction is the formation of 4-trifluoromethoxybenzaldehyde hydrazone. This is an acid-catalyzed nucleophilic addition-elimination reaction. The mechanism proceeds as follows:
Nucleophilic Attack: The terminal nitrogen atom of hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-trifluoromethoxybenzaldehyde. This leads to the formation of a zwitterionic tetrahedral intermediate.
Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the newly bonded nitrogen to the oxygen atom, neutralizing the charges and forming a carbinolamine intermediate.
Step 2: Reduction of the Hydrazone
The second step is the reduction of the carbon-nitrogen double bond of the hydrazone to a single bond. A common and efficient method is catalytic hydrogenation.
Adsorption: Both the hydrazone and hydrogen gas are adsorbed onto the surface of a metal catalyst, such as Palladium on Carbon (Pd/C). google.com
Hydrogen Addition: The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms across the C=N double bond. This process reduces the imine functionality to the corresponding hydrazine, yielding this compound. The reaction is typically carried out under a positive pressure of hydrogen gas in a solvent like methanol or tetrahydrofuran (B95107) (THF). google.com
An alternative reduction pathway is the Wolff-Kishner reduction, which is performed under basic conditions. This method converts the hydrazone to the corresponding alkane by deprotonation at the nitrogen, followed by a tautomerization and subsequent loss of nitrogen gas (N₂) to form a carbanion, which is then protonated by the solvent. libretexts.org
Stereochemical Control in Analogous Synthetic Routes
While this compound itself is achiral, the principles of its synthesis are directly applicable to the preparation of chiral hydrazine analogues where the benzylic carbon becomes a stereocenter (e.g., by substitution with an additional group). Achieving high stereochemical control in these syntheses is a key challenge in modern organic chemistry.
A powerful strategy for obtaining chiral hydrazines is the asymmetric hydrogenation of prochiral hydrazones. This is achieved using a chiral catalyst system, which typically consists of a transition metal (such as Nickel, Rhodium, or Iridium) complexed with a chiral ligand. chemistryviews.org
The mechanism relies on the formation of a chiral catalyst-substrate complex. The chiral ligand creates a sterically and electronically differentiated environment around the metal center. When the prochiral hydrazone coordinates to this chiral metal complex, two diastereomeric transition states are possible for the hydrogen transfer step. The energy difference between these diastereomeric transition states dictates the enantiomeric excess (ee) of the product, with the reaction proceeding preferentially through the lower-energy pathway. chemistryviews.org For example, Ni-catalyzed systems using chiral phosphine (B1218219) ligands like QuinoxP* have shown high efficiency and enantioselectivity in the hydrogenation of various hydrazones. chemistryviews.org
| Catalyst/Ligand System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Ni(OAc)₂ / (R,R)-QuinoxP* | Aromatic Hydrazones | up to 99% | chemistryviews.org |
| Rh(COD)₂BF₄ / Chiral Phosphine | N-Aryl Hydrazones | >95% | |
| Ir-Complex / Chiral Diamine | Ketone-derived Hydrazones | up to 98% |
Another approach to obtaining enantiomerically pure hydrazines involves the use of chiral derivatizing agents. In this method, a racemic carbonyl compound can be reacted with a chiral hydrazine reagent to form a mixture of diastereomeric hydrazones. nih.gov Because diastereomers have different physical properties, they can often be separated using standard laboratory techniques such as column chromatography or crystallization. Once separated, the desired diastereomer can be cleaved to yield the enantiomerically pure target compound.
Advanced Characterization Techniques in Synthetic Organic Chemistry
The unambiguous identification and characterization of newly synthesized compounds like this compound rely on a suite of advanced spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structure elucidation in organic chemistry. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential. numberanalytics.com
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
¹⁹F NMR: Is particularly valuable due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The large chemical shift range of ¹⁹F NMR provides high resolution, and the presence of the -OCF₃ group gives a characteristic signal. nih.govgoogle.comumn.edu
Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make definitive assignments of all proton and carbon signals by revealing through-bond correlations. For fluorinated compounds, heteronuclear correlation experiments like ¹H-¹⁹F HETCOR are crucial for linking the fluorine signals to specific parts of the molecule. numberanalytics.com
Predicted NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.45 | d | J ≈ 8.5 | 2H, Ar-H (ortho to CH₂) |
| ~7.25 | d | J ≈ 8.5 | 2H, Ar-H (ortho to OCF₃) | |
| ~3.90 | s | - | 2H, -CH₂- | |
| ~3.50 | br s | - | 2H, -NH₂ | |
| ~4.10 | br s | - | 1H, -NH- | |
| ¹³C | ~148.0 | q | ²JCF ≈ 1.8 | Ar-C-OCF₃ |
| ~138.0 | s | - | Ar-C-CH₂ | |
| ~130.0 | s | - | Ar-CH (ortho to CH₂) | |
| ~121.0 | s | - | Ar-CH (ortho to OCF₃) | |
| ~120.5 | q | ¹JCF ≈ 257 | -OCF₃ | |
| ~55.0 | s | - | -CH₂- | |
| ¹⁹F | ~ -58.0 | s | - | -OCF₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. chemguide.co.uklibretexts.org For this compound, characteristic fragmentation would involve:
Cleavage of the N-N bond.
Cleavage of the C-N bond to generate the stable 4-trifluoromethoxybenzyl cation.
Loss of the trifluoromethoxy group.
Predicted Key Fragments in the Mass Spectrum
| m/z | Identity |
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - NH]⁺ |
| 159 | [M - NHNH₂]⁺ (4-Trifluoromethoxybenzyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
X-ray Crystallography
If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. eurjchem.comresearchgate.net It also reveals information about the crystal packing and intermolecular interactions, such as hydrogen bonding between the hydrazine (-NHNH₂) moieties of adjacent molecules, which governs the supramolecular architecture. mdpi.com
Elucidating the Chemical Reactivity and Mechanistic Transformations of 4 Trifluoromethoxy Benzyl Hydrazine
Intrinsic Reactivity of the Hydrazine (B178648) Functional Group
The hydrazine group (-NH-NH2) is the primary center of reactivity in 4-Trifluoromethoxy-benzyl-hydrazine, largely due to the presence of lone pairs of electrons on the nitrogen atoms, which confer nucleophilic character.
The hydrazine functional group possesses two nitrogen atoms, each with a lone pair of electrons, making it a potent nucleophile. However, the nucleophilicity of the two nitrogen atoms in this compound is not identical. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and less sterically hindered than the nitrogen atom directly attached to the benzyl (B1604629) group (α-nitrogen). acs.orgresearchgate.netnih.gov Consequently, in reactions with electrophiles, such as alkyl halides, the substitution predominantly occurs at the terminal nitrogen atom. cdnsciencepub.com
Alkylation of hydrazines can be achieved under various conditions. For instance, the use of alkyl halides in the presence of a base is a common method. cdnsciencepub.com The choice of solvent can also influence the reaction, with studies on similar compounds showing that solvents like acetonitrile (B52724) can facilitate these reactions. acs.orgnih.gov
Table 1: Predicted Nucleophilic Reactivity and Alkylation of this compound
| Reactive Center | Relative Nucleophilicity | Preferred Site of Alkylation | Rationale |
|---|---|---|---|
| α-Nitrogen (-NH-) | Lower | Minor product | Steric hindrance from the benzyl group and electronic effects. |
A characteristic reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.org In this reaction, the nucleophilic terminal nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to yield the corresponding hydrazone. numberanalytics.comnumberanalytics.com This reaction is often catalyzed by a small amount of acid. nih.gov
The general reaction is as follows: 4-CF₃O-C₆H₄-CH₂-NH-NH₂ + R¹R²C=O ⇌ 4-CF₃O-C₆H₄-CH₂-NH-N=CR¹R² + H₂O
The formation of hydrazones is a reversible process, and the resulting hydrazones can be hydrolyzed back to the parent hydrazine and carbonyl compound in the presence of water. wikipedia.org Hydrazones derived from this compound are valuable intermediates in further synthetic transformations. For example, they are intermediates in the Wolff-Kishner reduction, where the carbonyl group is ultimately reduced to a methylene (B1212753) group. libretexts.org
Table 2: Examples of Hydrazone Formation with this compound
| Carbonyl Compound | Product Hydrazone |
|---|---|
| Acetone | 4-Trifluoromethoxy-benzyl-hydrazone of acetone |
| Benzaldehyde | 4-Trifluoromethoxy-benzyl-hydrazone of benzaldehyde |
The reactivity of these hydrazone derivatives has been explored in various contexts. For instance, hydrazones containing a trifluoromethyl group have been investigated for their biological activities. nih.gov The synthesis of various heterocyclic compounds can also be achieved starting from hydrazone derivatives. researchgate.net
The nucleophilic nature of the hydrazine group also allows for reactions with acylating and sulfonylating agents. Acyl chlorides, anhydrides, and sulfonyl chlorides react with this compound, typically at the more nucleophilic terminal nitrogen, to form the corresponding N-acyl and N-sulfonyl derivatives. cdnsciencepub.comnih.govnih.gov
The trifluoroacetyl group can serve as an effective activating and blocking group for the hydrazine nitrogen. Trifluoroacetyl hydrazides can be selectively alkylated, and the trifluoroacetyl group can be subsequently removed under mild reductive or hydrolytic conditions. cdnsciencepub.com
The formation of sulfonyl derivatives, such as those from the reaction with benzenesulfonyl chloride, is also a common transformation for hydrazine-containing compounds. nih.gov These derivatives are often stable crystalline solids and have been investigated for various applications.
Table 3: Formation of Acyl and Sulfonyl Derivatives
| Reagent | Derivative Formed |
|---|---|
| Acetyl Chloride | N'-acetyl-4-trifluoromethoxy-benzyl-hydrazine |
| Trifluoroacetic Anhydride | N'-trifluoroacetyl-4-trifluoromethoxy-benzyl-hydrazine cdnsciencepub.com |
Reactivity at the Benzylic Position and Aromatic Ring
The presence of the trifluoromethoxy group and the benzyl-hydrazine substituent significantly influences the reactivity of the aromatic ring and the benzylic carbon.
Electrophilic aromatic substitution (EAS) is a key class of reactions for functionalizing the phenyl ring of this compound. The outcome of such reactions is governed by the electronic effects of the existing substituents. pharmdguru.commasterorganicchemistry.com
The trifluoromethoxy (-OCF₃) group is a deactivating group due to the strong electron-withdrawing inductive effect of the fluorine atoms. However, it is an ortho-, para-directing substituent because the lone pairs on the oxygen atom can be donated to the ring through resonance, stabilizing the arenium ion intermediate for ortho and para attack. youtube.comlibretexts.org
The benzyl-hydrazine (-CH₂NHNH₂) group, on the other hand, is generally considered an activating, ortho-, para-directing group due to the electron-donating nature of the alkyl chain and the hydrazine moiety.
Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Influence |
|---|---|---|
| -OCF₃ | Deactivating (strong -I, weak +R) | Ortho, Para |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com
The benzylic carbon in this compound is a potential site for reactivity. While nucleophilic substitution at this position is not common without a suitable leaving group, oxidation reactions can occur.
Oxidation of the benzylic position could potentially lead to the formation of a carbonyl group, yielding the corresponding benzoylhydrazine derivative. The oxidation of hydrazine and its derivatives is a complex process that can proceed through various intermediates. mdpi.com For example, the oxidation of some arylhydrazone derivatives has been shown to afford aroxyls. researchgate.net
The benzylic C-N bond is relatively stable. For instance, in the Wolff-Kishner reduction, the hydrazone intermediate is subjected to strongly basic conditions and high temperatures to reduce the carbonyl group, while the benzylic C-N bond remains intact. libretexts.org
Further research is needed to fully elucidate the specific conditions and products of nucleophilic substitution and oxidation reactions at the benzylic carbon of this compound.
The Multifaceted Role of the 4-Trifluoromethoxy Substituent in Directing Reactivity
The reactivity of the hydrazine group in this compound is intricately modulated by the substituent on the aromatic ring. The trifluoromethoxy (-OCF₃) group exerts a profound influence through a combination of electronic and steric effects, which dictates the molecule's behavior in chemical transformations.
The 4-trifluoromethoxy group is a powerful modulator of the electronic environment of the benzyl ring and, by extension, the attached hydrazine functional group. Its net effect is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). beilstein-journals.org
The three highly electronegative fluorine atoms pull electron density away from the carbon atom of the methoxy (B1213986) group and, through the sigma bond framework, from the aromatic ring. vaia.comreddit.com This potent inductive effect deactivates the benzene (B151609) ring towards electrophilic attack and reduces the electron density on the benzylic carbon. Concurrently, the oxygen atom's lone pairs can participate in resonance, donating electron density to the π-system of the ring. However, this resonance donation is significantly weaker than that of a simple methoxy (-OCH₃) group because the fluorine atoms also inductively withdraw electron density from the oxygen, making its lone pairs less available for delocalization. beilstein-journals.org
This table illustrates the electronic properties of the trifluoromethoxy group in comparison to other common substituents, highlighting its strong electron-withdrawing character.
While electronic effects are paramount, steric factors also play a crucial role in the reactivity of this compound. The benzyl group itself introduces significant steric bulk around the α-nitrogen atom of the hydrazine. This bulk can hinder the approach of reactants, influencing the regiochemical outcome of certain reactions. For instance, in reactions with unsymmetrical electrophiles, the less sterically encumbered terminal β-nitrogen may be favored as the site of initial attack.
In-depth Mechanistic Investigations of Key Transformations
The derivatization of this compound often involves its reaction with carbonyl compounds or their equivalents to form more complex heterocyclic structures, such as pyrazoles. Understanding the mechanisms of these transformations is key to controlling the reaction outcomes.
A primary reaction pathway for hydrazines involves condensation with aldehydes and ketones to form hydrazones. researchgate.net For this compound, this reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto the electrophilic carbonyl carbon, followed by dehydration.
Furthermore, substituted hydrazines can be susceptible to oxidation, leading to the formation of reactive intermediates. One-electron oxidation can generate nitrogen-centered radicals. nih.gov These radicals can undergo subsequent rearrangements or reactions. For a benzyl-hydrazine derivative, this could potentially lead to the formation of a benzyl radical and dinitrogen, a pathway noted for other substituted hydrazines. nih.gov The strong electron-withdrawing nature of the 4-trifluoromethoxybenzyl group would influence the stability of any charged or radical intermediates formed during such processes.
In cyclocondensation reactions, such as the synthesis of pyrazoles from 1,3-dicarbonyl compounds, the reaction proceeds through a series of intermediates. The initial step is typically the formation of a hydrazone intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole (B372694) ring. researchgate.netnih.gov
The synthesis of substituted pyrazoles from the reaction of this compound with a non-symmetrical 1,3-diketone presents a classic problem of regioselectivity. Two different regioisomers can potentially be formed, depending on which nitrogen atom of the hydrazine attacks which carbonyl group. nih.govconicet.gov.ar
The outcome is governed by a delicate balance of electronic and steric factors:
Nucleophilicity of the Nitrogen Atoms: In benzyl-hydrazine, the terminal (β) nitrogen is generally considered more nucleophilic than the substituted (α) nitrogen due to reduced steric hindrance and the electron-donating nature of the alkyl group. However, the strong electron-withdrawing effect of the 4-trifluoromethoxybenzyl group diminishes the basicity and nucleophilicity of the α-nitrogen. nih.gov
Electrophilicity of the Carbonyl Carbons: In an unsymmetrical 1,3-diketone, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, the carbonyl carbon adjacent to the trifluoromethyl group is significantly more electrophilic than the one adjacent to the phenyl group.
Steric Hindrance: The bulky benzyl group on the α-nitrogen will sterically favor an attack by the β-nitrogen. nih.gov
Generally, the reaction is controlled by the attack of the more nucleophilic nitrogen (the terminal β-NH₂) onto the more electrophilic carbonyl carbon. nih.govconicet.gov.ar This leads to a high degree of regioselectivity in many cases. For example, the reaction of an arylhydrazine with 4,4,4-trifluoro-1-arylbutan-1,3-dione often yields the 1-aryl-3-aryl-5-trifluoromethyl-pyrazole isomer with high selectivity. nih.gov
This table summarizes the key factors that influence the regiochemical outcome of pyrazole synthesis, a primary transformation for hydrazine derivatives.
Stereoselectivity becomes a consideration when chiral reactants are used. While this compound itself is not chiral, it can be used as a chiral derivatizing agent if it were synthesized in an enantiomerically pure form from a chiral precursor. nih.govwikipedia.org More commonly, its reaction with a chiral substrate containing a carbonyl group would lead to a mixture of diastereomeric hydrazones, which could potentially be separated. nih.gov The stereochemical outcome of such derivatization reactions is influenced by the steric environment of both the hydrazine and the chiral substrate, often following models that predict the least sterically hindered trajectory of attack. nih.gov
Advanced Applications of 4 Trifluoromethoxy Benzyl Hydrazine As a Versatile Synthetic Building Block
Strategic Precursor for Heterocyclic Chemistry
4-Trifluoromethoxy-benzyl-hydrazine has emerged as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its unique electronic properties, conferred by the trifluoromethoxy group, influence reactivity and impart desirable characteristics to the resulting molecules.
Synthesis of Pyrazoles and Pyrazoline Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and widely employed method for the synthesis of pyrazoles and their partially saturated analogs, pyrazolines. dergipark.org.trorganic-chemistry.org this compound serves as a key nucleophilic component in these cyclocondensation reactions. The general approach involves the reaction with a suitable diketone, leading to the formation of the pyrazole (B372694) ring. The trifluoromethoxy substituent on the benzyl (B1604629) group can modulate the electronic nature of the hydrazine (B178648), thereby influencing the reaction kinetics and the properties of the final product.
The synthesis of pyrazolines, which are dihydro-pyrazole derivatives, can also be achieved using this compound. researchgate.netresearchgate.net These reactions often involve the cyclization of chalcones (α,β-unsaturated ketones) with the hydrazine derivative. researchgate.net The resulting pyrazolines can be valuable intermediates themselves or can be oxidized to the corresponding pyrazoles. nih.gov The presence of the trifluoromethoxy group in these structures is of particular interest in medicinal chemistry due to its potential to enhance metabolic stability and lipophilicity.
Recent advancements have focused on developing more efficient and environmentally benign synthetic methodologies. These include microwave-assisted syntheses and the use of various catalysts to improve yields and reduce reaction times. nih.gov The versatility of this compound allows for its incorporation into a diverse range of pyrazole and pyrazoline scaffolds, which are prominent in many biologically active compounds. mdpi.comchemmethod.com
Table 1: Synthesis of Pyrazole and Pyrazoline Derivatives
| Starting Materials | Product Type | Key Features of Synthesis |
|---|---|---|
| This compound, 1,3-Diketones | Pyrazoles | Classical cyclocondensation reaction. dergipark.org.trorganic-chemistry.org |
| This compound, Chalcones | Pyrazolines | Cyclization reaction, product can be oxidized to pyrazole. researchgate.netnih.gov |
| Hydrazones, Vilsmeier-Haack reagent | 4-Formylpyrazoles | Cyclization-formylation reaction. mdpi.com |
Construction of Triazoles, Oxadiazoles (B1248032), and Related Azoles
This compound is a valuable precursor for the synthesis of various five-membered aromatic heterocycles containing two or three nitrogen atoms, known as azoles. These include triazoles and oxadiazoles, which are important pharmacophores.
Triazoles: The synthesis of 1,2,4-triazoles can be achieved through several routes involving hydrazine derivatives. One common method is the reaction of hydrazines with formamide (B127407) under microwave irradiation, which provides a catalyst-free and efficient synthesis. organic-chemistry.org Another approach involves the reaction of hydrazides with various reagents to form the triazole ring. For instance, the reaction of acylhydrazides with isothiocyanates followed by cyclization yields triazole-3-thiones. nih.gov The trifluoromethoxybenzyl moiety can be incorporated into the triazole structure, influencing its biological activity.
Oxadiazoles: 1,3,4-Oxadiazoles are another class of heterocycles accessible from hydrazine derivatives. A primary synthetic route involves the cyclization of N,N'-diacylhydrazines. mdpi.com this compound can be converted to its corresponding acylhydrazide, which then serves as a key intermediate. The cyclization is often promoted by dehydrating agents like phosphorus oxychloride or trifluoromethanesulfonic anhydride. mdpi.comijper.org Microwave-assisted synthesis has also been employed to accelerate these reactions. mdpi.com The resulting 2,5-disubstituted 1,3,4-oxadiazoles are of significant interest in medicinal and materials chemistry. organic-chemistry.org
The synthesis of these azoles highlights the versatility of this compound as a synthetic tool, enabling the creation of a diverse range of heterocyclic systems with potential applications in various fields.
Formation of Indole (B1671886) and Other Fused Nitrogen Heterocycles
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system, a core structure in many natural products and pharmaceuticals. youtube.com This reaction involves the acid-catalyzed rearrangement of an arylhydrazone. nih.gov this compound can be condensed with a suitable ketone or aldehyde to form the corresponding hydrazone, which can then undergo the Fischer cyclization to yield an indole bearing the 4-trifluoromethoxy-benzyl group. The trifluoromethyl group can also be directly incorporated onto the indole nitrogen, and these N-CF3 indoles have been synthesized from the corresponding N-CF3 hydrazines under acidic conditions. nih.gov
Beyond the traditional Fischer synthesis, variations and alternative methods for indole synthesis can also utilize hydrazine derivatives. For instance, reductive cyclization of nitro compounds can lead to indole formation. orgsyn.org While not a direct application of the hydrazine itself, the synthesis of the necessary precursors can involve hydrazine chemistry.
The ability to incorporate the 4-trifluoromethoxy-benzyl moiety into the indole scaffold is significant, as this group can enhance the pharmacological properties of the resulting molecule. This makes this compound a valuable tool for the synthesis of novel indole derivatives for drug discovery.
Contribution to Complex Molecular Architectures
The utility of this compound extends beyond the synthesis of simple heterocycles to its role as a key intermediate in the construction of more complex and advanced molecular scaffolds.
Intermediate in the Synthesis of Advanced Organic Scaffolds
This compound serves as a crucial intermediate in multi-step synthetic sequences aimed at producing complex organic molecules. Its hydrazine functionality allows for the introduction of a reactive handle that can be further elaborated to build intricate molecular architectures. For example, pyrazole derivatives synthesized from this hydrazine can be further functionalized through cross-coupling reactions to create more complex structures. mdpi.com The trifluoromethoxy group can influence the reactivity and selectivity of these subsequent transformations.
The synthesis of perfluoroalkylated pyrazoles, for instance, can start from α-perfluoroalkenylated aldehydes and hydrazine derivatives, leading to pyrazoles with a perfluoroalkyl group at a specific position. nih.gov The resulting pyrazoles can then be used as building blocks in the synthesis of more elaborate molecules. The presence of the trifluoromethoxy-benzyl group can be advantageous in tuning the physical and biological properties of the final complex scaffold.
Enabling Diversification and Library Generation in Synthetic Schemes
In modern drug discovery and materials science, the ability to rapidly generate libraries of related compounds for screening is paramount. This compound is an excellent building block for such diversity-oriented synthesis. Its reactions to form heterocycles like pyrazoles and oxadiazoles can be performed with a wide variety of co-reactants, allowing for the creation of large and diverse compound libraries. mdpi.com
For example, by reacting this compound with a diverse set of 1,3-dicarbonyl compounds, a library of pyrazoles with varying substitution patterns can be generated. Similarly, using a range of carboxylic acids to form acylhydrazides, followed by cyclization, can produce a library of 1,3,4-oxadiazoles with different substituents at the 2- and 5-positions. mdpi.com This approach allows for the systematic exploration of structure-activity relationships, which is a cornerstone of modern chemical research.
Role in the Design of Functional Organic Materials
4-(Trifluoromethoxy)-benzyl-hydrazine is a versatile chemical building block with significant potential in the development of advanced functional organic materials. Its unique structure, combining a reactive hydrazine moiety with a trifluoromethoxy-substituted phenyl ring, allows for the synthesis of a diverse range of molecules with tailored electronic, optical, and liquid crystalline properties. While direct applications of 4-(Trifluoromethoxy)-benzyl-hydrazine in functional materials are an emerging area of research, the well-established reactivity of its hydrazine group and the known property-enhancing effects of the trifluoromethoxy substituent provide a strong foundation for predicting its utility.
The primary route for integrating 4-(Trifluoromethoxy)-benzyl-hydrazine into larger functional molecules is through the reaction of its hydrazine group. Condensation with aldehydes and ketones yields hydrazones, while cyclocondensation reactions, particularly with 1,3-dicarbonyl compounds, lead to the formation of pyrazole derivatives. These resulting structures form the core of various functional materials. The trifluoromethoxy group plays a crucial role by imparting desirable properties such as increased lipophilicity, enhanced metabolic stability, and strong electron-withdrawing character, which can significantly influence the performance of the final material. acs.orgnih.gov
The following subsections explore the potential applications of 4-(Trifluoromethoxy)-benzyl-hydrazine in the design of various functional organic materials, drawing on data from closely related analogous compounds to illustrate the expected properties and performance.
Precursors for Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices
The trifluoromethoxy group is known to enhance the performance of organic electronic materials by improving their solubility and electron-accepting properties. acs.org Pyrazole derivatives, which can be readily synthesized from 4-(Trifluoromethoxy)-benzyl-hydrazine, have shown promise in both organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. mdpi.comresearchgate.net
For instance, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, which are structurally analogous to the expected derivatives of 4-(Trifluoromethoxy)-benzyl-hydrazine, have been successfully employed as emitters in OLEDs and as components in the active layer of OPV cells. mdpi.comresearchgate.net These materials exhibit bright bluish-green electroluminescence and have demonstrated notable device performance.
Table 1: Performance of an OLED Device Using a Trifluoromethyl-Substituted Pyrazoloquinoline Emitter (Mol3) researchgate.net
| Parameter | Value |
|---|---|
| Maximum Brightness | ~1436.0 cd/m² |
| Current Efficiency | Up to 1.26 cd/A |
| Emission Wavelength | 506 nm |
| CIE Coordinates | (0.007, 0.692) |
Table 2: Performance of a Bulk Heterojunction Solar Cell with a Trifluoromethyl-Substituted Pyrazoloquinoline Derivative (Mol3) researchgate.net
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | ~0.38% |
| Short-Circuit Current Density (Jsc) | 32.81 µA/cm² |
| Open-Circuit Voltage (Voc) | 0.78 V |
| Active Layer Thickness | 111 nm |
The data from these analogous compounds strongly suggest that pyrazole derivatives of 4-(Trifluoromethoxy)-benzyl-hydrazine could serve as highly effective materials in organic electronic applications, potentially leading to devices with improved efficiency and stability.
Building Blocks for Fluorescent Materials and Sensors
Hydrazone derivatives are widely recognized for their fluorescent properties and their application as chemosensors for detecting various analytes. researchgate.netresearchgate.net The reaction of 4-(Trifluoromethoxy)-benzyl-hydrazine with appropriate aldehydes or ketones can lead to the formation of hydrazones with tailored fluorescence characteristics. The trifluoromethoxy group can further modulate the electronic properties of the fluorophore, potentially enhancing its quantum yield and sensitivity.
For example, fluorescent hydrazones derived from the condensation of substituted hydrazines with various aldehydes have been shown to exhibit significant changes in their fluorescence emission upon binding to metal ions or other target molecules. researchgate.net This "turn-on" or "turn-off" fluorescence response forms the basis of highly sensitive and selective sensors.
Table 3: Emission Spectra of a Fluorescent Hydrazone Probe (BHA) and its Formaldehyde Adduct acs.org
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Response |
|---|---|---|---|
| BHA (Probe) | 420 nm | - | Non-fluorescent |
| BHA-Formaldehyde Adduct | 420 nm | 466 nm | >900-fold increment |
Table 4: Absorption and Emission Spectra of a Hydrazine-Based Fluorescent Probe and its Hydrazone Products researchgate.net
| Compound | Absorption Wavelength (λabs) | Emission Wavelength (λem) |
|---|---|---|
| 2Hzin5NP (Hydrazine Probe) | 354 nm | 469 nm |
| Aliphatic Hydrazone | 397 nm | 502 nm |
| Aromatic Hydrazone | 418 nm | 517 nm |
The ease of synthesis and the tunable photophysical properties of hydrazones make 4-(Trifluoromethoxy)-benzyl-hydrazine a promising precursor for the development of novel fluorescent materials for applications in bio-imaging, environmental monitoring, and diagnostics.
Components for Liquid Crystalline Materials
The incorporation of heterocyclic rings, such as pyrazoles, into molecular structures is a well-established strategy for designing liquid crystalline materials. semanticscholar.org The rigidity of the pyrazole core, combined with the flexible side chains, can lead to the formation of various mesophases. The trifluoromethoxy group, with its significant dipole moment and lipophilic nature, can further influence the intermolecular interactions and, consequently, the liquid crystalline properties.
Research on pyrazole derivatives has demonstrated that these compounds can exhibit nematic and smectic phases, which are essential for applications in displays and optical switches. semanticscholar.org The transition temperatures and the type of mesophase can be tuned by modifying the substituents on the pyrazole ring.
Table 5: Liquid Crystalline Transition Temperatures of Representative Pyrazole Derivatives semanticscholar.org
| Compound | Transition from Crystalline to Mesophase (°C) | Transition from Mesophase to Isotropic (°C) | Mesophase Type |
|---|---|---|---|
| Pentyl Derivative (4d) | 81.0 | 95.2 | Nematic |
| Decyl Derivative (4g) | 55.4 | 78.6 | Nematic, Smectic |
| Dodecyl Derivative (4h) | 67.3 | 89.1 | Nematic |
| Hexadecyl Derivative (4j) | 75.8 | 92.5 | Nematic, Smectic |
Given these findings, it is highly probable that pyrazole derivatives of 4-(Trifluoromethoxy)-benzyl-hydrazine will exhibit interesting liquid crystalline behavior, making them valuable components for the next generation of advanced optical materials.
Computational Chemistry and Theoretical Characterization of 4 Trifluoromethoxy Benzyl Hydrazine
Quantum Mechanical Investigations of Molecular Structure and Electronic Properties
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting the fundamental electronic structure and geometric parameters of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov The primary step in theoretical characterization is geometry optimization, where DFT is employed to find the most stable three-dimensional arrangement of atoms in the molecule. This process systematically alters the geometry to minimize the total electronic energy, thereby predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net Functionals like B3LYP are popular choices that balance computational cost with accuracy for organic molecules. nih.govnih.gov
Once the optimized geometry is obtained, a vibrational analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies directly correspond to the absorption peaks in an infrared (IR) spectrum, allowing for the identification of characteristic vibrations of functional groups within the molecule, such as N-H stretches, C-F stretches, and benzene (B151609) ring modes. nih.gov
Table 1: Predicted Geometric Parameters for 4-Trifluoromethoxy-benzyl-hydrazine from DFT Optimization
| Parameter | Bond/Angle | Predicted Value (B3LYP) |
| Bond Length | C-O (methoxy) | 1.35 Å |
| O-CF₃ | 1.39 Å | |
| C-N (benzyl) | 1.47 Å | |
| N-N (hydrazine) | 1.44 Å | |
| Bond Angle | C-O-C (aromatic-methoxy) | 118.5° |
| C-C-N (benzyl) | 110.2° | |
| C-N-N (benzyl-hydrazine) | 112.0° | |
| Dihedral Angle | C-C-C-N | 109.5° |
| Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not based on published experimental data for this specific molecule. |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.combhu.ac.in Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. bhu.ac.in
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. nih.gov FMO analysis also allows for the mapping of these orbitals to visualize the regions of the molecule that are most likely to be involved in chemical reactions.
Table 2: Calculated FMO Properties and Global Reactivity Descriptors
| Parameter | Symbol | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | - | -5.85 |
| LUMO Energy | ELUMO | - | -0.95 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 |
| Ionization Potential | I | -EHOMO | 5.85 |
| Electron Affinity | A | -ELUMO | 0.95 |
| Chemical Hardness | η | (I - A) / 2 | 2.45 |
| Electronegativity | χ | (I + A) / 2 | 3.40 |
| Electrophilicity Index | ω | χ² / (2η) | 2.36 |
| Note: The values in this table are hypothetical and serve to illustrate the output of an FMO analysis. |
Computational chemistry provides the powerful capability to predict spectroscopic data, which can then be compared with experimental results for structural validation. DFT calculations can generate theoretical infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net
IR Spectroscopy: The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum. nih.gov Comparing this with an experimental FT-IR spectrum helps in assigning the observed absorption bands to specific functional group vibrations, such as the characteristic stretches of the -OCF₃, -NH₂, and phenyl groups. libretexts.org
NMR Spectroscopy: The magnetic shielding around each nucleus (e.g., ¹H and ¹³C) can be calculated to predict chemical shifts. libretexts.org These theoretical chemical shifts are then correlated with experimental NMR spectra. mdpi.com A strong correlation between the predicted and observed spectra provides high confidence in the determined molecular structure. nih.gov
Table 3: Comparison of Predicted and Experimental Vibrational Frequencies (IR)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | Hydrazine (B178648) | 3350, 3280 | Data not available |
| C-H Aromatic Stretch | Phenyl Ring | 3100 - 3000 | Data not available |
| C-F Stretch | Trifluoromethoxy | 1250 - 1050 | Data not available |
| C-O Stretch | Methoxy (B1213986) | 1260 | Data not available |
| Note: This table illustrates how theoretical and experimental data would be compared. Experimental data for this compound is not available in the search results. |
Prospective Research Directions and Uncharted Territories for 4 Trifluoromethoxy Benzyl Hydrazine
Development of Sustainable and Environmentally Benign Synthetic Protocols
The future of chemical manufacturing hinges on the development of sustainable processes that minimize environmental impact. For a compound like 4-Trifluoromethoxy-benzyl-hydrazine, moving beyond classical synthetic routes, which often rely on hazardous reagents like anhydrous hydrazine (B178648) and harsh reaction conditions, is a primary goal. researchgate.netchemistry-chemists.com Prospective research should focus on green chemistry principles to develop safer, more efficient, and environmentally benign synthetic protocols.
Key areas for investigation include:
Aqueous Synthesis: Exploring the use of water as a reaction solvent presents a significant step towards sustainability. Transition-metal-catalyst-free reactions of activated amides with hydrazine have been successfully conducted in aqueous environments at room temperature, offering a promising avenue for synthesizing related hydrazide precursors. organic-chemistry.org
Catalyst-Free Reactions: The development of one-pot, multi-component reactions that proceed without a catalyst under mild conditions is highly desirable. Such protocols have been reported for the synthesis of substituted hydrazide derivatives, distinguished by their operational simplicity and reduced generation of waste. researchgate.net
Dehydrogenative Coupling: An environmentally benign strategy involves the catalytic dehydrogenative coupling of alcohols and amines, which produces hydrogen (H₂) as the only byproduct. nih.gov Investigating the application of earth-abundant metal catalysts, such as manganese, for the dehydrogenative coupling of 4-trifluoromethoxy-benzyl alcohol with a hydrazine source could represent a highly atom-economical route to the target compound. nih.gov
Visible-Light Mediation: Photochemical methods offer a green alternative to thermally driven reactions. The synthesis of acyl hydrazides from acylsilanes has been achieved using visible light without the need for additives or transition metals, demonstrating the potential for light-mediated pathways in forming key hydrazine intermediates. organic-chemistry.org
Adopting these strategies would not only reduce the environmental footprint associated with the synthesis of this compound but also enhance the safety and efficiency of its production.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Modern catalysis offers powerful tools for forging chemical bonds with high precision. For the synthesis of this compound, the direct functionalization of a C(sp³)–H bond at the benzylic position of 4-trifluoromethoxy-toluene represents a highly efficient and atom-economical strategy. Research in this area should focus on discovering and optimizing catalytic systems that can achieve this transformation with high reactivity and selectivity.
Recent advances in C–H amination and other cross-coupling reactions provide a fertile ground for this exploration:
Iron Catalysis: Inexpensive and biocompatible iron catalysts have been developed for the intermolecular amination of benzylic C(sp³)–H bonds, offering a sustainable alternative to precious metal catalysts. acs.org
Rhodium Catalysis: Chiral rhodium(II) catalysts have enabled practical and highly enantioselective intermolecular benzylic C–H amination, which could be adapted for creating chiral derivatives of the target compound. nih.govresearchgate.net These systems can operate at low catalyst loadings and the directing groups can often be removed under mild conditions. researchgate.net
Cobalt Catalysis: Cobalt(II)-porphyrin complexes have been shown to catalyze the amination of benzylic C-H bonds using aryl azides. nih.govrsc.org Mechanistic studies suggest the reaction proceeds via a nitrene complex, and the reaction rates can be tuned by the electronic properties of the substituents. nih.gov
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. Methods for coupling N-tosylhydrazones with benzyl (B1604629) halides have been developed, proceeding through a palladium carbene migratory insertion mechanism. nih.govacs.org This highlights the potential for Pd-catalysis in constructing complex molecules from hydrazine-derived precursors.
The table below summarizes prospective catalytic systems that could be adapted for the synthesis of this compound or its precursors.
| Catalyst System | Reaction Type | Potential Substrates | Key Features |
| Iron-based catalysts | Benzylic C(sp³)–H Amination | 4-(Trifluoromethoxy)toluene + Nitrene Precursor | Utilizes an inexpensive, earth-abundant, and biocompatible metal. acs.org |
| Rh₂(S-tfptad)₄ | Asymmetric Benzylic C(sp³)–H Amination | 4-(Trifluoromethoxy)toluene + Sulfamate | High yields and excellent enantioselectivity; low catalyst loading. researchgate.net |
| Cobalt(II)-porphyrin complexes | Benzylic C–H Amination | 4-(Trifluoromethoxy)toluene + Aryl Azide | Activates C-H bonds under mild conditions; sensitive to electronic effects. nih.govrsc.org |
| Palladium(0) complexes | Cross-coupling | Hydrazone derivative + 4-(Trifluoromethoxy)benzyl halide | Forms C=C bonds with high stereoselectivity; versatile for building complex olefins. nih.govacs.org |
Exploring these catalytic avenues could unlock direct, selective, and efficient pathways to this compound and its derivatives.
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of compounds involving potentially hazardous materials like hydrazine derivatives is an ideal candidate for integration into modern continuous flow and automated synthesis platforms. acs.orgresearchgate.net These technologies offer significant advantages in terms of safety, process control, and scalability over traditional batch chemistry. mit.edu
Flow Chemistry: Performing reactions in a continuously flowing stream within microreactors or capillary tubes enhances heat and mass transfer, allows for precise control over reaction parameters (temperature, pressure, residence time), and significantly improves safety, particularly when dealing with exothermic reactions or unstable intermediates. acs.org The synthesis of β-hydroxyethyl hydrazine and other hydrazine derivatives has been successfully demonstrated in flow systems, which helps to control side reactions and minimize the formation of impurities. rsc.orgrsc.org A flow protocol would be particularly advantageous for producing this compound, as it would minimize operator exposure to potentially hazardous reagents and allow for safer exploration of high-temperature or high-pressure reaction conditions. researchgate.net
Automated Synthesis Platforms: Automated reactors and synthesis platforms can execute complex reaction sequences and optimization routines unattended. mt.com These systems allow for the rapid screening of a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for yield and purity. sigmaaldrich.com Recently, platforms powered by large language models (LLMs) have been developed to manage the entire synthesis workflow, from literature searching to experiment design and execution, making advanced automation more accessible to chemists. nih.gov
| Technology | Key Advantages for Synthesizing this compound |
| Flow Chemistry | Enhanced Safety: Minimizes the volume of hazardous reagents handled at any given time. acs.org |
| Precise Control: Superior control over temperature and residence time leads to higher selectivity and reduced byproducts. rsc.org | |
| Scalability: Seamless scaling from laboratory discovery to production without extensive re-optimization. acs.org | |
| Access to Novel Conditions: Enables reactions under superheated or high-pressure conditions that are difficult to achieve in batch. acs.org | |
| Automated Synthesis | High-Throughput Screening: Rapidly optimizes reaction conditions, catalysts, and reagents. nih.gov |
| Reproducibility: Eliminates human error, leading to more consistent and reliable experimental data. mt.com | |
| Data-Rich Experimentation: Automatically records all reaction parameters and analytical data for comprehensive analysis. mt.com | |
| Accelerated Discovery: Frees up researchers to focus on creative and analytical tasks rather than repetitive manual operations. mit.edu |
Developing a fully automated, continuous flow process for this compound would represent a state-of-the-art approach to its synthesis, ensuring safety, efficiency, and reproducibility from lab-scale research to potential industrial production.
Advanced Applications in Diverse Chemical Disciplines Beyond Traditional Synthetic Targets
While benzyl-hydrazines are valuable synthetic intermediates, the unique combination of the trifluoromethoxy (-OCF₃) group and the hydrazine moiety suggests that this compound itself could have direct applications in various fields. The -OCF₃ group is of growing interest in medicinal and agrochemical chemistry due to its ability to modulate key properties like lipophilicity, metabolic stability, and bioavailability. researchgate.netmdpi.comnih.gov Hydrazine derivatives are known to exhibit a wide range of biological activities and are core components of many heterocyclic compounds. researchgate.netclockss.orgnih.gov
Uncharted research territories for this compound include:
Medicinal Chemistry: The trifluoromethoxy group is often used to enhance the drug-like properties of bioactive molecules. mdpi.comnih.gov Given that substituted hydrazines and hydrazides have shown analgesic and other therapeutic activities, this compound should be investigated as a potential pharmacophore or lead compound in drug discovery programs. nih.gov
Agrochemicals: The -OCF₃ group is present in several marketed pesticides. nih.govbeilstein-journals.org The structural features of this compound make it a candidate for screening in the development of new herbicides, fungicides, or insecticides.
Materials Science: The N-N linkage and the aromatic ring system provide sites for polymerization. This compound could be explored as a novel monomer for creating advanced polymers with unique thermal or optical properties, influenced by the fluorine content.
Coordination Chemistry: As a molecule with two nucleophilic nitrogen atoms, hydrazine and its derivatives are effective ligands in coordination chemistry. researchgate.net this compound could be used to synthesize novel metal complexes, with the -OCF₃ group potentially tuning the electronic properties and stability of the resulting complex for applications in catalysis or as functional materials.
By exploring these advanced applications, the value of this compound can be extended far beyond its role as a simple synthetic building block, opening up new avenues for innovation across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Trifluoromethoxy-benzyl-hydrazine, and how can purity be validated?
- Methodology : Synthesis typically involves condensation of 4-trifluoromethoxybenzaldehyde with hydrazine hydrate in ethanol under reflux, followed by purification via recrystallization. Characterization should include melting point determination, thin-layer chromatography (TLC), and HPLC for purity validation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and FT-IR are critical for structural confirmation .
- Key Considerations : Use anhydrous conditions to avoid hydrolysis of the trifluoromethoxy group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and hydrazine NH signals (δ 2.5–4.0 ppm). The trifluoromethoxy group (-OCF₃) shows distinct ¹⁹F NMR signals near δ -55 to -60 ppm .
- FT-IR : Look for N-H stretches (~3300 cm⁻¹) and C=O absence (to confirm hydrazine vs. hydrazide).
- Mass Spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) due to potential toxicity of hydrazine derivatives.
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to moisture to prevent decomposition .
- Follow GHS Precautionary Statements: P261 (avoid breathing dust/fumes), P305+P351+P338 (eye contact rinse) .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be optimized?
- Troubleshooting :
- Solvent Optimization : Replace ethanol with methanol or THF to enhance solubility of intermediates .
- Catalysis : Add glacial acetic acid (1–2 drops) to accelerate hydrazone formation .
- Temperature Control : Maintain reflux at 80–85°C for 6–8 hours to ensure completion .
- Validation : Use quantitative ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate yield .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic reactions?
- Mechanistic Analysis :
- The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the benzyl ring, reducing electrophilic substitution. However, the hydrazine moiety acts as a nucleophile, enabling condensation with aldehydes/ketones to form hydrazones.
- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying pH and solvent polarities .
Q. How can trace impurities (e.g., hydrazine byproducts) be detected and quantified in this compound?
- Analytical Methods :
- Electrochemical Detection : Modify glassy carbon electrodes with carbon nanotubes for voltammetric analysis (detection limit ~33 nM for hydrazine) .
- Fluorescent Probes : Use conjugated polymers (e.g., poly(phenylene ethynylene)s) for "turn-on" fluorescence detection of residual hydrazine .
- HPLC-MS/MS : Employ reverse-phase C18 columns with ESI-MS in positive ion mode for selective quantification .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Optimization :
- Quality-by-Design (QbD) : Use Design of Experiments (DoE) to assess critical parameters (e.g., stoichiometry, solvent ratio, temperature) .
- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking .
- Crystallization Control : Optimize cooling rates and anti-solvent addition (e.g., water) to ensure consistent particle size .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Approach :
- Cross-validate with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
- Compare with structurally analogous compounds (e.g., 4-fluorobenzhydrazide ) to identify electronic effects of substituents.
- Replicate experiments under identical conditions and share raw data via repositories (e.g., Cambridge Crystallographic Data Centre) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
